molecular formula C19H13ClFN3O B11256282 5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B11256282
M. Wt: 353.8 g/mol
InChI Key: LWZRRLMIVGMLGJ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both chlorophenyl and fluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with hydrazine hydrate and a suitable catalyst to yield the desired pyrazolo[1,5-a]pyrazin-4-one structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides

Uniqueness

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its combination of chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H13ClFN3O

Molecular Weight

353.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C19H13ClFN3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2

InChI Key

LWZRRLMIVGMLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)Cl

Origin of Product

United States

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